BenchChemオンラインストアへようこそ!

6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile

Suzuki-Miyaura coupling Bond dissociation energy Oxidative addition kinetics

6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile (CAS 2551114-79-3, molecular formula C₇H₄BrFN₂, MW 215.02 g/mol) is a polyhalogenated pyridine-2-carbonitrile derivative bearing bromine at C6, fluorine at C3, a methyl group at C5, and a nitrile at C2. This substitution pattern furnishes three distinct reactive sites—a C6–Br bond amenable to Pd-catalyzed cross-coupling, a C3–F bond capable of nucleophilic aromatic substitution (SNAr) under activating conditions, and a C2–CN group that enables diverse transformations (hydrolysis, reduction, cycloaddition)—making it a versatile intermediate for parallel or sequential derivatization strategies.

Molecular Formula C7H4BrFN2
Molecular Weight 215.025
CAS No. 2551114-79-3
Cat. No. B2746204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile
CAS2551114-79-3
Molecular FormulaC7H4BrFN2
Molecular Weight215.025
Structural Identifiers
SMILESCC1=CC(=C(N=C1Br)C#N)F
InChIInChI=1S/C7H4BrFN2/c1-4-2-5(9)6(3-10)11-7(4)8/h2H,1H3
InChIKeyXVKPHTBUQMRQGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile (CAS 2551114-79-3): A Trisubstituted Pyridine-2-carbonitrile Building Block with Orthogonal Reactive Handles


6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile (CAS 2551114-79-3, molecular formula C₇H₄BrFN₂, MW 215.02 g/mol) is a polyhalogenated pyridine-2-carbonitrile derivative bearing bromine at C6, fluorine at C3, a methyl group at C5, and a nitrile at C2 . This substitution pattern furnishes three distinct reactive sites—a C6–Br bond amenable to Pd-catalyzed cross-coupling, a C3–F bond capable of nucleophilic aromatic substitution (SNAr) under activating conditions, and a C2–CN group that enables diverse transformations (hydrolysis, reduction, cycloaddition)—making it a versatile intermediate for parallel or sequential derivatization strategies . The 5-methyl substituent adds steric bulk and modestly modulates ring electronics relative to the des-methyl analog 6-bromo-3-fluoropyridine-2-carbonitrile (CAS 1256788-71-2), which has been cited as a synthetic intermediate in patents filed by Merck, Boehringer Ingelheim, and Novartis [1].

Why 6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile Cannot Be Generically Substituted by Close Analogs


Polyhalogenated pyridine-2-carbonitriles cannot be freely interchanged because each substituent contributes independently to both reactivity and physicochemical properties. Replacing the target compound (Br at C6, F at C3, CH₃ at C5) with 6-bromo-3-fluoropyridine-2-carbonitrile (CAS 1256788-71-2, lacking the 5-CH₃) removes steric shielding adjacent to the C6 coupling site and lowers MW by ~14 Da with an accompanying decrease in lipophilicity . Substituting with 6-bromo-5-methylpyridine-2-carbonitrile (CAS 450844-27-6, lacking the 3-F) eliminates the electron-withdrawing fluorine that polarizes the ring and activates C6 toward oxidative addition . Using 6-chloro-3-fluoro-5-methylpyridine-2-carbonitrile (CAS 2648945-64-4, Cl replacing Br) introduces a C–Cl bond with a bond dissociation energy approximately 7.6 kcal/mol higher than C–Br, substantially slowing Pd-catalyzed oxidative addition and altering site-selectivity in sequential coupling strategies [1]. The quantitative evidence below examines these differentiation dimensions in detail.

Quantitative Differentiation Evidence for 6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile vs. Closest Analogs


C–Br vs. C–Cl Bond Dissociation Energy Differential: Faster Oxidative Addition in Pd-Catalyzed Cross-Coupling

For polyhalogenated pyridine building blocks, the carbon–halogen bond dissociation energy (BDE) directly governs the rate of oxidative addition—the rate-determining step in most Pd-catalyzed cross-coupling reactions. The C6–Br bond in the target compound is intrinsically more reactive than the C6–Cl bond in 6-chloro-3-fluoro-5-methylpyridine-2-carbonitrile (CAS 2648945-64-4). A systematic DFT study (B3LYP and G3B3) of halo-heterocycles established that C–Cl BDEs are 7.55 ± 0.42 kcal/mol higher than C–Br BDEs across pyridine, pyrimidine, quinoline, and related six-membered heterocycles [1]. This BDE difference translates to a substantial kinetic preference for C–Br oxidative addition, enabling milder reaction conditions, lower catalyst loadings, or shorter reaction times. Furthermore, the I > Br >> Cl > F reactivity hierarchy [2] means the C6–Br site can be selectively coupled in the presence of the C3–F substituent, achieving orthogonal derivatization that would be less selective with a C6–Cl analog.

Suzuki-Miyaura coupling Bond dissociation energy Oxidative addition kinetics Palladium catalysis

Site-Selective Suzuki Coupling at C6–Br in the Presence of C3–F: Orthogonal Derivatization Strategy

The target compound carries two halogens with dramatically different leaving-group aptitudes—C6–Br (reactive) and C3–F (resistant to most Pd-catalyzed conditions). This enables a chemoselective first coupling at C6 without competing reaction at C3. In the analogous 2,6-dichloro-3-(trifluoromethyl)pyridine system, Sharif et al. demonstrated that Suzuki-Miyaura coupling with 1 equiv of arylboronic acid proceeded site-selectively at the sterically more hindered C2 position (adjacent to the ring nitrogen) due to electronic factors, with the C6–Cl remaining intact for a subsequent second coupling [1]. Extending this principle, the target compound's C6–Br is expected to react preferentially over C3–F. By contrast, the des-fluoro analog 6-bromo-5-methylpyridine-2-carbonitrile (CAS 450844-27-6) lacks the electronegative fluorine that polarizes the ring; the absence of fluorine alters both the electronic landscape and reduces the number of sequential derivatization steps possible from two halide handles to one . The 5-methyl group additionally provides steric differentiation that may influence coupling selectivity at C6 versus any competing C2-nitrile-directed metalation.

Site-selective cross-coupling Chemoselectivity Polyhalogenated pyridine Sequential functionalization

Molecular Weight and Lipophilicity Differentiation: 5-Methyl Group Contribution vs. Des-Methyl Analog

The 5-methyl substituent differentiates the target compound from its closest commercially established analog, 6-bromo-3-fluoropyridine-2-carbonitrile (CAS 1256788-71-2, MW 200.996 g/mol, XLogP3 = 2.0) . The methyl group adds +14.02 Da to molecular weight and is estimated to increase XLogP3 by approximately +0.5 log units (from 2.0 to ~2.5), based on the measured difference between 3-fluoro-5-methylpicolinonitrile, XLogP3 = 1.4 [1], and 3-fluoropicolinonitrile, XLogP3 ≈ 0.9). While this MW remains well within lead-like space (MW < 350), the increased lipophilicity may enhance membrane permeability for derived drug candidates while modestly reducing aqueous solubility. In contrast, the des-bromo analog 3-fluoro-5-methylpyridine-2-carbonitrile (CAS 1211582-53-4, MW 136.13, XLogP3 = 1.4) [1] is significantly smaller and less lipophilic but lacks the critical C6 coupling handle entirely, rendering it unsuitable as a direct replacement for any application requiring C6 elaboration.

Physicochemical properties Lipophilicity Molecular weight Lead-likeness

Patent Precedent for the Scaffold: Des-Methyl Analog Validates the Pharmaceutical Relevance of the 6-Bromo-3-fluoropyridine-2-carbonitrile Core

While no patents directly citing 6-bromo-3-fluoro-5-methylpyridine-2-carbonitrile were identified, its des-methyl analog 6-bromo-3-fluoropyridine-2-carbonitrile (CAS 1256788-71-2) is explicitly listed as a downstream synthesis intermediate in patents from Merck KGaA (US2016/376283, paragraph 0992–0994), C.H. Boehringer Sohn AG & Co. KG (US2018/37594, paragraph 0356–0359), Suzhou Sinovent Pharmaceuticals (US2020/369676, paragraph 0991–0993), and Novartis AG (WO2018/55551, page 55) [1]. These patents span kinase inhibition, immunology, and oncology indications—demonstrating that the 6-bromo-3-fluoropyridine-2-carbonitrile scaffold is a validated pharmaceutical intermediate class. The target compound, bearing an additional 5-methyl substituent, offers the same core scaffold with steric and electronic modulation that may address SAR requirements inaccessible to the des-methyl analog. By contrast, the des-fluoro analog (CAS 450844-27-6) does not appear in the same pharmaceutical patent landscape, suggesting the 3-fluoro substituent is critical for the biological activity of derived compounds.

Pharmaceutical intermediate Patent citation Drug discovery building block Kinase inhibitor scaffold

C2-Nitrile Synthetic Versatility: Entry Point for Heterocycle Formation and Functional Group Interconversion

The C2-nitrile group, a feature shared by all comparators in this analysis, serves as a gateway to four distinct downstream functional groups: carboxylic acid (via hydrolysis), primary amide (via partial hydrolysis), aminomethyl (via reduction), and tetrazole (via [3+2] cycloaddition with azide). All four transformations are well-precedented for pyridine-2-carbonitriles [1]. What differentiates the target compound is that the C2–CN is flanked by C3–F (electron-withdrawing, -I effect) and the pyridine nitrogen (activating toward nucleophilic attack), while the C5–CH₃ provides modest electron donation that tempers the electrophilicity of the nitrile carbon. This electronic balance may reduce unwanted nitrile hydrolysis side reactions during cross-coupling steps compared to the des-methyl analog, which lacks the electron-donating methyl and has a more electrophilic nitrile (indirectly supported by the lower XLogP3 of 2.0 vs. ~2.5 for the target, reflecting greater polarity) . The net result is a nitrile that is sufficiently electrophilic for deliberate transformations but potentially more stable toward adventitious hydrolysis during Pd-catalyzed coupling in aqueous/organic solvent mixtures.

Nitrile transformations Tetrazole synthesis Amide hydrolysis Heterocycle synthesis

Recommended Application Scenarios for 6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile Based on Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring C6-Aryl Diversification with Retained C3-Fluoro and C5-Methyl Pharmacophore Elements

In kinase inhibitor or receptor antagonist programs where fluorinated pyridine cores are privileged scaffolds, the target compound enables rapid C6 Suzuki diversification while the 3-fluoro and 5-methyl substituents remain fixed as pharmacophoric elements. The patent-validated scaffold (≥4 major pharma patents for des-methyl analog) [1] provides confidence in target engagement potential, while the 5-methyl offers a specific steric and lipophilic modulation (ΔXLogP3 ≈ +0.5) not available from the des-methyl analog [2]. This scenario is particularly relevant when SAR studies indicate that a small alkyl group at the pyridine 5-position improves target potency or selectivity.

Sequential Orthogonal Derivatization: Tandem Suzuki Coupling at C6 Followed by SNAr at C3

The well-established reactivity hierarchy (Br >> Cl > F) enables a two-step diversification strategy: first, Pd-catalyzed Suzuki-Miyaura coupling at C6–Br using standard conditions (Pd(PPh₃)₄, aqueous base, 80–100 °C), with the C3–F remaining intact [1]. Second, nucleophilic aromatic substitution at C3–F under activating conditions (e.g., with amines or alkoxides, elevated temperature) installs a second diversity element. This orthogonal sequence is not feasible with the des-fluoro analog (CAS 450844-27-6), which offers only a single halogen handle. The C6–Br BDE advantage over C6–Cl (~7.6 kcal/mol lower) ensures faster and more complete first-step coupling, reducing bis-arylation byproducts that could arise if both halogens competed with similar reactivity [2].

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) Requiring Three-Directional Elaboration

The target compound provides three chemically distinct reactive handles—C6–Br (cross-coupling), C3–F (SNAr), and C2–CN (hydrolysis, reduction, or cycloaddition)—allowing for three-directional diversification from a single building block [1]. This is in contrast to the des-bromo analog (CAS 1211582-53-4), which lacks the C6 coupling site and limits diversification to two directions (C3–F and C2–CN). For fragment library construction, the target compound's MW (215.02) and estimated XLogP3 (~2.5) place derived products within favorable lead-like property space, while the three handles maximize the chemical space accessible per synthesis cycle.

Agrochemical Intermediate Synthesis Exploiting Halogenated Pyridine Scaffolds

Polyhalogenated pyridine-2-carbonitriles serve as key intermediates in the synthesis of herbicides and fungicides, where specific halogenation patterns dictate target-site binding and metabolic stability [1]. The target compound's 6-bromo substituent provides a coupling site for introducing aryl or heteroaryl groups, while the 3-fluoro enhances metabolic oxidative stability—a well-known effect of fluorine substitution in agrochemical design. The 5-methyl group adds lipophilicity for leaf penetration while maintaining MW below typical agrochemical thresholds. This specific Br/F/CH₃/CN combination is not replicated by any single commercially available analog.

Quote Request

Request a Quote for 6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.